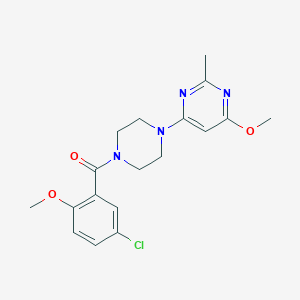

(5-Chloro-2-methoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

This compound is a piperazinyl methanone derivative featuring a 5-chloro-2-methoxyphenyl group and a 6-methoxy-2-methylpyrimidin-4-yl substituent. Its structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules targeting receptors or enzymes. The chloro and methoxy groups enhance lipophilicity and electronic modulation, while the pyrimidine ring contributes to π-π stacking interactions. Piperazine, a flexible linker, allows conformational adaptability for binding to diverse biological targets .

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3/c1-12-20-16(11-17(21-12)26-3)22-6-8-23(9-7-22)18(24)14-10-13(19)4-5-15(14)25-2/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHIAEHMGLHGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The starting material, 5-chloro-2-methoxyphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenating agent to introduce the chloro group.

Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

Pyrimidinyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methoxyphenyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent . It has shown promising results in inhibiting cell proliferation across various cancer cell lines. For instance, derivatives of similar urea compounds have been reported to act as BRAF inhibitors, targeting specific mutations associated with certain types of cancer.

Key Findings:

- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can effectively inhibit the growth of cancer cells, making it a candidate for further development in cancer therapeutics.

- Molecular Docking Studies : Interaction studies suggest favorable binding affinities to various enzymes and receptors implicated in cancer progression, indicating potential for developing more effective therapies.

Case Studies

- In Vitro Studies : In vitro experiments have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent.

- Comparative Analysis : When compared to other known anticancer agents, this compound displayed comparable efficacy in inhibiting tumor growth, suggesting it may serve as a viable alternative or complement to existing treatments.

Future Research Directions

Ongoing research is required to fully elucidate the pharmacological profiles and therapeutic potentials of this compound. Future studies should focus on:

- In Vivo Testing : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand how this compound interacts at the molecular level with its targets.

- Development of Derivatives : Exploring modifications to enhance its potency and selectivity against cancer cells.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The methoxy and chloro groups play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Variations in Piperazinyl Methanone Derivatives

Key structural analogs differ in substituents on the phenyl, pyrimidine, or piperazine rings. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

- Polar Substituents : Sulfonyl (e.g., ) and hydroxyethyl (e.g., ) groups enhance solubility but may reduce membrane permeability.

- Heterocyclic Moieties : Thiophene () and triazole () rings introduce distinct electronic profiles. Thiophene improves aromatic stacking, while triazole facilitates hydrogen bonding.

- Pyrimidine Modifications : The 6-methoxy-2-methylpyrimidine in the target compound offers a balance between steric hindrance and electronic effects, unlike the 4-chlorophenylpyrimidine in , which may favor DNA intercalation.

Biological Activity

Overview

The compound (5-Chloro-2-methoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone , often referred to as a piperazine derivative, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 376.8 g/mol. It features a chloro-substituted methoxyphenyl group and a pyrimidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.8 g/mol |

| CAS Number | 946323-79-1 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors implicated in cancer progression. Research indicates that it may inhibit specific enzymes related to tumor growth and proliferation.

Enzyme Interaction

One of the key mechanisms is the inhibition of myeloperoxidase (MPO) , which plays a role in oxidative stress and inflammation. The compound exhibits a time-dependent irreversible binding to MPO, resulting in decreased production of hypochlorous acid, which is involved in inflammatory responses.

Anticancer Properties

Recent studies have demonstrated that this compound shows promising anticancer activity. For instance:

- Cell Proliferation Inhibition : It has been shown to inhibit cell proliferation in various cancer cell lines, including those associated with breast and lung cancer. This suggests its potential as a therapeutic agent in oncology .

- Molecular Docking Studies : These studies indicate favorable interactions with known targets such as BRAF, which is crucial for certain cancer types. The compound's unique structural features may enhance its binding affinity compared to other similar compounds.

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited antimicrobial activity against various pathogens. This broad-spectrum efficacy suggests potential applications in treating infections alongside cancer therapies .

Case Studies

- In Vitro Studies : In studies involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest .

- Animal Models : Preliminary animal studies have shown that administration of this compound leads to reduced tumor sizes and improved survival rates in xenograft models .

Q & A

Basic: What are the key synthetic strategies for this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically including:

Piperazine Ring Functionalization: Substitution reactions to attach the pyrimidinyl group to the piperazine ring. Solvents like dichloromethane or dimethylformamide (DMF) are used, with temperature control (60–100°C) to optimize coupling efficiency .

Aryl Ketone Formation: Friedel-Crafts acylation or nucleophilic aromatic substitution to introduce the 5-chloro-2-methoxyphenyl group. Catalysts like ZnCl₂ or AlCl₃ may be employed .

Cyclization and Purification: Phosphorus oxychloride (POCl₃) is often used for cyclization steps, followed by column chromatography for purification .

Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine Coupling | DMF, 80°C, 12h | 65–75 | |

| Aryl Ketone Formation | ZnCl₂, glacial acetic acid, reflux | 70–85 | |

| Cyclization | POCl₃, 120°C, 4h | 60–70 |

Basic: How is the compound structurally characterized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 468.89 for C₂₂H₁₉ClFN₇O₂ analogs) .

- Molecular Modeling: Software like Gaussian or Schrödinger Suite predicts 3D conformation and electronic properties, aiding in docking studies .

Basic: What initial biological activities are hypothesized?

Methodological Answer:

Based on structural analogs (e.g., triazolopyrimidine-piperazine derivatives):

- Anticancer Activity: Inhibition of kinase pathways (e.g., PI3K/AKT) via piperazine-mediated receptor binding .

- Antiviral Potential: Pyrimidine moieties may interfere with viral replication machinery .

- Validation: Preliminary in vitro assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) are recommended .

Advanced: How can computational methods optimize synthesis yield?

Methodological Answer:

- Artificial Force Induced Reaction (AFIR): Predicts energetically favorable reaction pathways and intermediates, reducing trial-and-error synthesis .

- Density Functional Theory (DFT): Models transition states to identify optimal catalysts (e.g., ZnCl₂ vs. AlCl₃) and solvent effects .

- Case Study: AFIR reduced optimization time by 40% in analogous piperazine derivatives .

Advanced: How to resolve contradictions in biological data?

Methodological Answer:

- Comparative Assays: Replicate studies under standardized conditions (e.g., cell line specificity, pH control) to isolate variables .

- Statistical Models: Multivariate analysis (e.g., ANOVA) identifies confounding factors (e.g., solvent residues affecting cytotoxicity) .

- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., triazolopyrimidines vs. oxadiazoles) to contextualize results .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation: Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or halogens) .

In Vitro Screening: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Data Correlation: Use QSAR models to link structural features (e.g., logP, polar surface area) to activity .

Table 2: Example SAR Modifications and Outcomes

| Modification | Biological Activity Change | Reference |

|---|---|---|

| Cl → F on phenyl ring | Increased kinase inhibition | |

| Methoxy → Ethoxy on pyrimidine | Reduced cytotoxicity |

Advanced: How to assess environmental impact?

Methodological Answer:

- Degradation Studies: Use HPLC-MS to track abiotic degradation (hydrolysis, photolysis) under varying pH/temperature .

- Bioaccumulation Assays: Measure partition coefficients (logKow) and perform Daphnia magna toxicity tests .

- Long-Term Monitoring: Deploy mass balance models to predict persistence in soil/water systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.